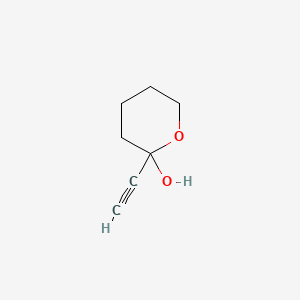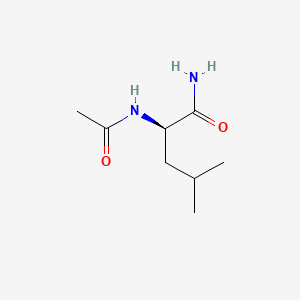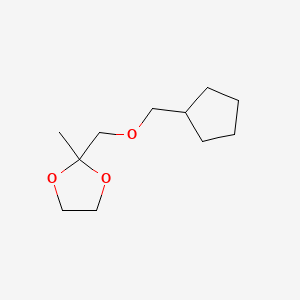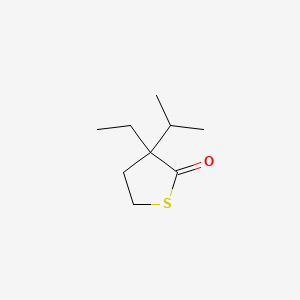
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal is a synthetic compound with the molecular formula C22H28O3 and a molecular weight of 340.46 g/mol . This compound is known for its unique structure, which includes a cyclic ethylene acetal group. It is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
準備方法
The synthesis of 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal typically involves organic chemical reactions. One common method includes the use of halogenation and tandem reactions[3][3]][3]. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity[3][3].
化学反応の分析
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols[3][3].
科学的研究の応用
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal has several scientific research applications:
作用機序
The mechanism of action of 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal can be compared with other similar compounds, such as:
13-Ethyl-3-methoxygona-2,5(10)-dien-17-one: This compound has a similar structure but differs in the position of the double bonds[][3].
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol: This compound has an additional hydroxyl group, which affects its chemical properties and reactivity[][3].
The uniqueness of this compound lies in its specific structure, which includes the cyclic ethylene acetal group, making it distinct from other similar compounds[3][3].
特性
分子式 |
C22H28O3 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
(8'R,9'S,13'S,14'S)-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C22H28O3/c1-3-21-10-8-18-17-7-5-16(23-2)14-15(17)4-6-19(18)20(21)9-11-22(21)24-12-13-25-22/h5,7,9,11,14,18-20H,3-4,6,8,10,12-13H2,1-2H3/t18-,19-,20+,21+/m1/s1 |
InChIキー |
KJKOKGRQNPTNOE-CGXNFDGLSA-N |
異性体SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=CC24OCCO4)CCC5=C3C=CC(=C5)OC |
正規SMILES |
CCC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


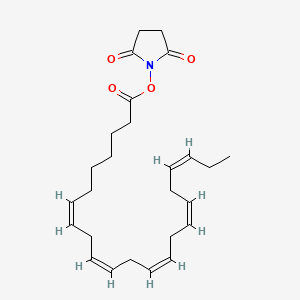
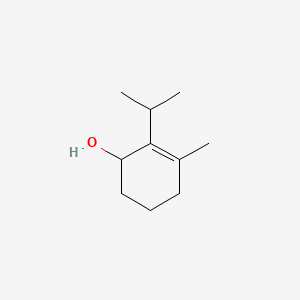
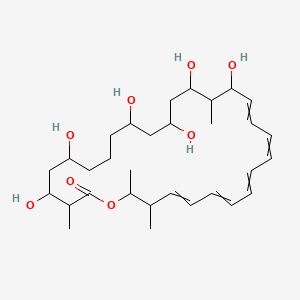
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
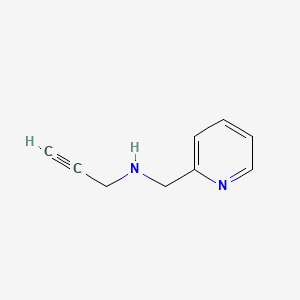
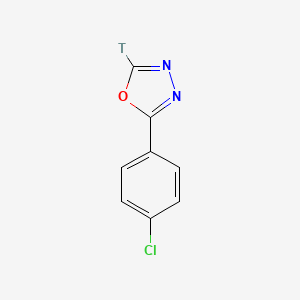
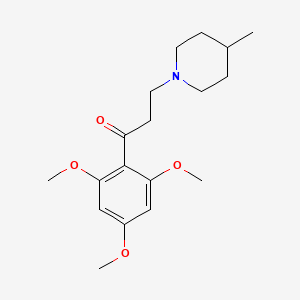
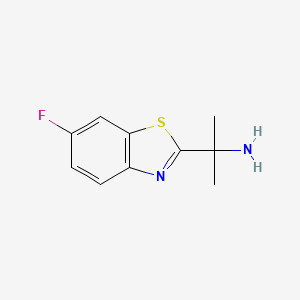
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)

